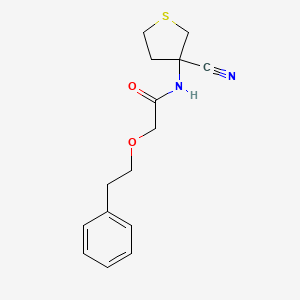
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A exerts its effects through the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A reduces the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been found to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A is its high purity and stability, which makes it suitable for use in lab experiments. However, its limited solubility in aqueous solutions can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several areas of research that could be explored in the future to further elucidate the potential therapeutic applications of N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A. These include investigating its effects on other signaling pathways involved in inflammation and cancer, exploring its potential as a treatment for autoimmune diseases, and developing new formulations to improve its solubility and bioavailability.
In conclusion, N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A is a synthetic compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for drug development, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A can be synthesized through a multistep process involving the reaction of 2-(2-phenylethoxy)acetic acid with thionyl chloride, followed by reaction with 3-mercapto-1,2,4-triazole and cyanogen bromide. The resulting product is then treated with acetic anhydride to yield N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A has been found to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. Studies have shown that N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide A has anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-11-15(7-9-20-12-15)17-14(18)10-19-8-6-13-4-2-1-3-5-13/h1-5H,6-10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCUEPAQDYZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-(2-phenylethoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)
![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)


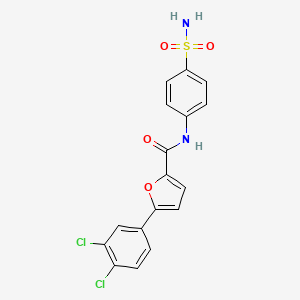
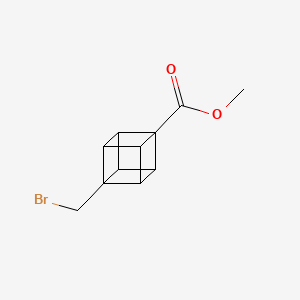

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

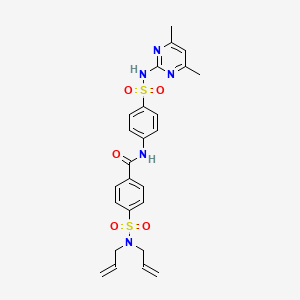
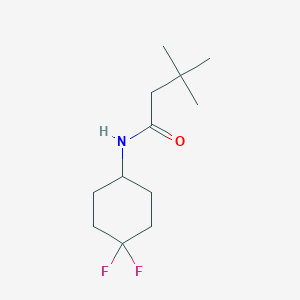
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)